6-Methylspiro[indoline-3,3'-pyrrolidin]-2-one
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Overview
Description
6-Methylspiro[indoline-3,3’-pyrrolidin]-2-one is a spirocyclic compound that features a unique structure where an indoline and a pyrrolidine ring are fused together. This compound is of significant interest due to its presence in various biologically active natural products and pharmaceuticals. The spirocyclic framework is known for its rigidity and three-dimensional shape, which often imparts unique biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methylspiro[indoline-3,3’-pyrrolidin]-2-one can be achieved through diastereodivergent (3 + 2) cycloadditions. This method involves the use of Lewis base or Brønsted base catalysts to control the configuration of the stereocenters. For example, using a Lewis base such as PCy3 as a catalyst can yield good results with excellent diastereoselectivities, while a Brønsted base like K2CO3 can produce different diastereoisomers .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply. The use of continuous flow reactors and automated synthesis platforms could also be explored to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-Methylspiro[indoline-3,3’-pyrrolidin]-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
6-Methylspiro[indoline-3,3’-pyrrolidin]-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as a probe to study biological processes and interactions.
Medicine: It is investigated for its potential therapeutic properties, including anti-tumor and anti-inflammatory activities.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Methylspiro[indoline-3,3’-pyrrolidin]-2-one involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into unique binding sites on proteins and enzymes, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
1’-Methylspiro[indoline-3,4’-piperidine]: This compound shares a similar spirocyclic structure but with a piperidine ring instead of a pyrrolidine ring.
Spiro[indoline-3,2’-pyrrolidin]-2-ones: These compounds have a similar core structure but may differ in their substituents and stereochemistry.
Uniqueness
6-Methylspiro[indoline-3,3’-pyrrolidin]-2-one is unique due to its specific methyl substitution and the particular arrangement of its spirocyclic framework. This uniqueness can impart distinct biological activities and chemical reactivity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C12H14N2O |
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Molecular Weight |
202.25 g/mol |
IUPAC Name |
6-methylspiro[1H-indole-3,3'-pyrrolidine]-2-one |
InChI |
InChI=1S/C12H14N2O/c1-8-2-3-9-10(6-8)14-11(15)12(9)4-5-13-7-12/h2-3,6,13H,4-5,7H2,1H3,(H,14,15) |
InChI Key |
GKKYZSZUOCKPHT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C3(CCNC3)C(=O)N2 |
Origin of Product |
United States |
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